Cas no 2228144-11-2 (4-3-(1H-1,2,3,4-tetrazol-1-yl)propylpiperidin-4-ol)

4-3-(1H-1,2,3,4-テトラゾール-1-イル)プロピルピペリジン-4-オールは、ピペリジン骨格にテトラゾール基を有する複雑な有機化合物です。この化合物は、医薬品中間体としての応用が期待されており、特に生物学的活性を有する分子設計において重要な役割を果たします。テトラゾール基の導入により、分子の極性や水溶性が向上し、標的タンパク質との相互作用が強化される可能性があります。また、ピペリジン環の4位にヒドロキシル基を有することから、さらなる誘導体化が可能であり、構造多様性の拡張に寄与します。この化合物は、創薬研究において高い汎用性を示すことが特徴です。

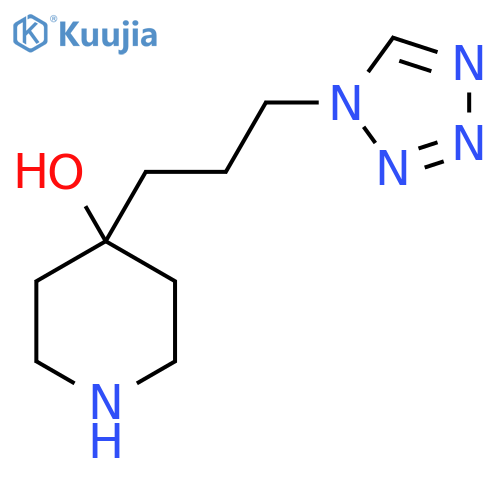

2228144-11-2 structure

商品名:4-3-(1H-1,2,3,4-tetrazol-1-yl)propylpiperidin-4-ol

4-3-(1H-1,2,3,4-tetrazol-1-yl)propylpiperidin-4-ol 化学的及び物理的性質

名前と識別子

-

- 4-3-(1H-1,2,3,4-tetrazol-1-yl)propylpiperidin-4-ol

- EN300-1733229

- 2228144-11-2

- 4-[3-(1H-1,2,3,4-tetrazol-1-yl)propyl]piperidin-4-ol

-

- インチ: 1S/C9H17N5O/c15-9(3-5-10-6-4-9)2-1-7-14-8-11-12-13-14/h8,10,15H,1-7H2

- InChIKey: QGHMUGNIKKRYLE-UHFFFAOYSA-N

- ほほえんだ: OC1(CCCN2C=NN=N2)CCNCC1

計算された属性

- せいみつぶんしりょう: 211.14331018g/mol

- どういたいしつりょう: 211.14331018g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 15

- 回転可能化学結合数: 4

- 複雑さ: 195

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 75.9Ų

- 疎水性パラメータ計算基準値(XlogP): -0.5

4-3-(1H-1,2,3,4-tetrazol-1-yl)propylpiperidin-4-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1733229-10.0g |

4-[3-(1H-1,2,3,4-tetrazol-1-yl)propyl]piperidin-4-ol |

2228144-11-2 | 10g |

$4729.0 | 2023-06-04 | ||

| Enamine | EN300-1733229-0.25g |

4-[3-(1H-1,2,3,4-tetrazol-1-yl)propyl]piperidin-4-ol |

2228144-11-2 | 0.25g |

$1012.0 | 2023-09-20 | ||

| Enamine | EN300-1733229-0.5g |

4-[3-(1H-1,2,3,4-tetrazol-1-yl)propyl]piperidin-4-ol |

2228144-11-2 | 0.5g |

$1056.0 | 2023-09-20 | ||

| Enamine | EN300-1733229-1.0g |

4-[3-(1H-1,2,3,4-tetrazol-1-yl)propyl]piperidin-4-ol |

2228144-11-2 | 1g |

$1100.0 | 2023-06-04 | ||

| Enamine | EN300-1733229-2.5g |

4-[3-(1H-1,2,3,4-tetrazol-1-yl)propyl]piperidin-4-ol |

2228144-11-2 | 2.5g |

$2155.0 | 2023-09-20 | ||

| Enamine | EN300-1733229-10g |

4-[3-(1H-1,2,3,4-tetrazol-1-yl)propyl]piperidin-4-ol |

2228144-11-2 | 10g |

$4729.0 | 2023-09-20 | ||

| Enamine | EN300-1733229-1g |

4-[3-(1H-1,2,3,4-tetrazol-1-yl)propyl]piperidin-4-ol |

2228144-11-2 | 1g |

$1100.0 | 2023-09-20 | ||

| Enamine | EN300-1733229-0.05g |

4-[3-(1H-1,2,3,4-tetrazol-1-yl)propyl]piperidin-4-ol |

2228144-11-2 | 0.05g |

$924.0 | 2023-09-20 | ||

| Enamine | EN300-1733229-0.1g |

4-[3-(1H-1,2,3,4-tetrazol-1-yl)propyl]piperidin-4-ol |

2228144-11-2 | 0.1g |

$968.0 | 2023-09-20 | ||

| Enamine | EN300-1733229-5.0g |

4-[3-(1H-1,2,3,4-tetrazol-1-yl)propyl]piperidin-4-ol |

2228144-11-2 | 5g |

$3189.0 | 2023-06-04 |

4-3-(1H-1,2,3,4-tetrazol-1-yl)propylpiperidin-4-ol 関連文献

-

Guofei Chen,Huiwen Zhao,Liping Song,Xingzhong Fang RSC Adv., 2015,5, 53926-53934

-

3. Structural characterization of ZnS nanocrystals with a conic head using HR–TEM and HAADF tomography†Masato Uehara,Yusuke Nakamura,Satoshi Sasaki,Hiroyuki Nakamura CrystEngComm, 2011,13, 5998-6001

-

Vlasta Bonačić-Koutecký,Thorsten M. Bernhardt Phys. Chem. Chem. Phys., 2012,14, 9252-9254

2228144-11-2 (4-3-(1H-1,2,3,4-tetrazol-1-yl)propylpiperidin-4-ol) 関連製品

- 2138114-42-6(2-(piperidin-1-yl)benzaldehyde hydrochloride)

- 1339525-73-3((1-methoxybutan-2-yl)(thiophen-2-yl)methylamine)

- 622794-55-2(1-(furan-2-yl)-3-4-(methylsulfanyl)phenyl-2,3-bis(morpholin-4-yl)propan-1-one)

- 899753-78-7(3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea)

- 2680735-87-7(tert-butyl N-(5-nitro-1,3-benzoxazol-2-yl)carbamate)

- 2034293-05-3(1-cyclopentyl-3-(2-methoxyethyl)-1-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}urea)

- 1694115-14-4(1-(4-bromophenyl)methyl-N-methyl-1H-imidazol-2-amine)

- 1389313-47-6(2-Amino-3,5-dichloro-6-fluorobenzylamine)

- 2098078-97-6(2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile)

- 2111206-66-5(methyl 3-amino-2-(3,4-dihydro-1H-2-benzopyran-6-yl)propanoate)

推奨される供給者

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量